molecular formula C29H33N2NaO7S2 B1148224 sodium;(2E)-1,3,3-trimethyl-2-[(2E,4E,6E)-7-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)hepta-2,4,6-trienylidene]indole-5-sulfonate;hydrate CAS No. 135408-43-4

sodium;(2E)-1,3,3-trimethyl-2-[(2E,4E,6E)-7-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)hepta-2,4,6-trienylidene]indole-5-sulfonate;hydrate

Cat. No.: B1148224
CAS No.: 135408-43-4
M. Wt: 608.7
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Description

Historical Development and Discovery

The historical trajectory of indocyanine green begins during World War II when researchers at Kodak developed this fluorescent dye specifically for color imaging and near-infrared photography applications. The compound was discovered in 1955 by Kodak researchers working on near-infrared photography techniques, representing a significant advancement in photographic technology of that era. This initial development phase focused primarily on the compound's optical properties rather than any potential medical applications.

The transition from photographic applications to medical use occurred in the mid-1950s when researchers began investigating the compound's potential for clinical diagnostics. The medical applications of indocyanine green received approval from the United States Food and Drug Administration in 1959, marking a pivotal moment in its scientific history. Following this approval, I.J. Fox conducted pioneering research at the Mayo Clinic in 1957, testing the compound for use in human medicine and reporting its characteristics and clinical results in 1960.

The subsequent decades witnessed rapid expansion of indocyanine green applications across multiple medical disciplines. In 1963, Walker applied the compound to determine renal blood flow, leveraging its fluorescent characteristics for physiological measurements. The year 1964 marked another significant milestone when S. Schilling successfully determined renal blood flow using indocyanine green. By 1965, Huffman investigated its applicability in detecting cardiac murmurs, further expanding its diagnostic potential.

The period from 1969 onwards saw the introduction of indocyanine green in ophthalmological research and diagnosis, particularly for subretinal processes in the choroid. This application became increasingly sophisticated with technological advances in imaging equipment. Since 1980, the development of new camera types, improved film materials, and advanced photometric measuring devices has resolved many technical difficulties that previously limited the compound's applications. The establishment of indocyanine green as a standard in fluorescent angiography, particularly in ophthalmology, represents a major achievement in medical diagnostics, with a clear distinction now made between sodium fluorescein angiography and indocyanine green fluorescent angiography.

Chemical Nomenclature and Classification

Indocyanine green belongs to the chemical classification of tricarbocyanine dyes, representing a complex organic compound with sophisticated structural characteristics. The formal chemical nomenclature for this compound is 1-H-Benz[e]indolium, 2-[7-[1,3-dihydro-1,1-dimethyl-3-(4-sulfobutyl)-2H-benz[e]indol-2-ylidene]-1,3,5-heptatrienyl]-1,1-dimethyl-3-(4-sulfobutyl)-, hydroxide, inner salt, sodium salt. This systematic naming convention reflects the compound's complex molecular architecture and chemical bonding patterns.

The International Union of Pure and Applied Chemistry designation provides additional nomenclature precision: (Z)-2-[(2E,4E,6E)-7-[1,1-dimethyl-3-(4-sulfonatobutyl)benzo[e]indol-3-ium-2-yl]hepta-2,4,6-trienylidene]-1,1-dimethylbenzo[e]indol-3-yl]butane-1-sulfonate. This nomenclature system emphasizes the geometric isomerism present in the molecule and the specific spatial arrangements of its constituent groups.

Alternative nomenclature systems have generated various synonyms for indocyanine green, including Cardio-Green, Fox Green, and Wofaverdin. Commercial preparations may utilize names such as ICG-Pulsion and IC-Green, though these represent proprietary formulations rather than fundamental chemical nomenclature. The Chemical Abstracts Service registry number 3599-32-4 provides a unique identifier for this compound in chemical databases.

The compound's classification extends beyond simple dye categorization to include its role as a fluorescent diagnostic agent. This dual classification reflects both its chemical structure as a cyanine dye and its functional properties as a biomedical diagnostic tool. The molecular architecture places indocyanine green within the broader category of polymethine dyes, specifically those containing extended conjugated systems that contribute to its unique optical properties.

Fundamental Chemical Properties

The molecular formula of indocyanine green is C43H47N2NaO6S2, yielding a molecular weight of 774.97 daltons. This substantial molecular size contributes significantly to the compound's pharmacokinetic properties and biological behavior. The chemical structure consists of two benzoyl indole moieties connected by a heptamethine chain, creating an extended conjugated system responsible for the compound's distinctive optical characteristics.

Physical properties of indocyanine green include its appearance as a dark green to blue-green solid in its powder form, while solutions exhibit a deep emerald-green coloration. The compound demonstrates water solubility, which facilitates its use in aqueous biological systems. The sterile lyophilized powder form typically contains less than five percent sodium iodide, with the iodine content of a 25-milligram ampoule being approximately 0.93 milligrams.

Property Value Reference
Molecular Formula C43H47N2NaO6S2
Molecular Weight 774.97 daltons
Peak Absorption 800 nm (plasma)
Absorption Range 600-900 nm
Emission Range 750-950 nm
Peak Fluorescence 830 nm (blood)
Half-life 150-180 seconds
Protein Binding 98%

The optical properties represent the most distinctive characteristics of indocyanine green. The compound exhibits broad absorption spectrum from 600 to 900 nanometers, with peak absorptivity occurring at 760-780 nanometers in plasma. In blood plasma at low concentrations, the maximum absorption occurs at approximately 800 nanometers. The fluorescence behavior demonstrates an emission spectrum extending from 750 to 950 nanometers, with peak fluorescence wavelength at 830 nanometers in blood.

Spectroscopic analysis reveals that both absorption and fluorescence spectra depend significantly on the solvent used and concentration levels. The large overlapping of absorption and fluorescence spectra leads to marked reabsorption of fluorescence by indocyanine green itself. This phenomenon affects the compound's performance in various applications and must be considered in experimental design. The fluorescence spectrum demonstrates considerable breadth, with maximum values approximately 810 nanometers in water and 830 nanometers in blood.

Chemical stability considerations include the compound's lack of photostability and degradation in solutions. These limitations require careful handling and storage protocols to maintain compound integrity. The sodium iodide component, while improving solubility, contributes to potential allergenicity concerns in certain applications. The absence of chemically-derived indocyanine green compounds limits its ability to target specific antigens, representing a constraint for certain research applications.

Significance in Scientific Research

The significance of indocyanine green in scientific research extends across multiple disciplines, with over 3,000 scientific papers published worldwide examining its properties and applications. This extensive research corpus demonstrates the compound's fundamental importance in advancing scientific understanding across diverse fields including medical diagnostics, cardiovascular research, hepatology, and ophthalmology.

Research applications in cardiovascular science have established indocyanine green as a standard tool for determining cardiac output and evaluating circulatory function. The compound's unique property of binding 98 percent to plasma proteins, with 80 percent binding to globulins and 20 percent to alpha-lipoprotein and albumin, makes it particularly valuable for cardiovascular research. This high protein binding rate ensures that the compound remains confined to the vascular system, enabling precise measurements of blood flow dynamics and cardiac performance parameters.

Hepatological research has benefited significantly from indocyanine green's exclusive hepatic elimination pathway. The compound undergoes no significant extrahepatic or enterohepatic circulation, with simultaneous arterial and venous blood estimations showing negligible renal, peripheral, lung, or cerebrospinal uptake. Research has demonstrated that indocyanine green is taken up from plasma almost exclusively by hepatic parenchymal cells and secreted entirely into bile. These characteristics have made indocyanine green an invaluable research tool for investigating liver function and hepatic physiology.

Research Application Scientific Significance Key Properties Utilized
Cardiac Output Studies Precise cardiovascular measurements Vascular confinement, protein binding
Hepatic Function Research Liver-specific elimination pathway Exclusive hepatic uptake and clearance
Ophthalmic Research Deep tissue imaging capability Near-infrared penetration properties
Angiographic Studies Vascular imaging and flow analysis Fluorescent properties, vascular retention
Perfusion Research Tissue blood flow quantification Rapid distribution, fluorescent detection

Ophthalmological research has particularly benefited from indocyanine green's near-infrared properties, which enable deeper tissue penetration compared to other fluorescent compounds. These infrared frequencies penetrate retinal layers, allowing indocyanine green angiography to image deeper patterns of circulation than fluorescein angiography. Research in this field has established the compound as essential for investigating subretinal processes and choroidal circulation patterns.

Contemporary research developments have expanded indocyanine green applications into emerging fields including cancer research and nanotechnology applications. Recent studies have focused on engineering nanoconstructs incorporating indocyanine green for enhanced cancer cell targeting and imaging capabilities. These research directions demonstrate the compound's continued relevance in advancing scientific knowledge and developing new diagnostic and therapeutic approaches.

The compound's role in advancing imaging technology represents another significant research contribution. Studies have focused on optimizing fluorescence detection systems, with research indicating that lasers with wavelengths around 780 nanometers provide optimal excitation for fluorescence detection. This research has contributed to the development of specialized imaging equipment and protocols that have broad applications beyond indocyanine green-specific studies.

Properties

IUPAC Name

sodium;(2E)-1,3,3-trimethyl-2-[(2E,4E,6E)-7-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)hepta-2,4,6-trienylidene]indole-5-sulfonate;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H32N2O6S2.Na.H2O/c1-28(2)22-18-20(38(32,33)34)14-16-24(22)30(5)26(28)12-10-8-7-9-11-13-27-29(3,4)23-19-21(39(35,36)37)15-17-25(23)31(27)6;;/h7-19H,1-6H3,(H-,32,33,34,35,36,37);;1H2/q;+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTBXQBZTDGWASR-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=CC=CC=C3C(C4=C(N3C)C=CC(=C4)S(=O)(=O)[O-])(C)C)C)C.O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1/C=C/C=C/C=C/C=C/3\C(C4=C(N3C)C=CC(=C4)S(=O)(=O)[O-])(C)C)C)C.O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H33N2NaO7S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

608.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Sodium;(2E)-1,3,3-trimethyl-2-[(2E,4E,6E)-7-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)hepta-2,4,6-trienylidene]indole-5-sulfonate;hydrate, commonly referred to as a sulfonated indole derivative, has garnered attention in recent years due to its unique structural features and potential biological activities. This compound is characterized by its complex molecular structure, which includes multiple aromatic rings and sulfonate groups that may contribute to its reactivity and interactions within biological systems.

  • Molecular Formula : C29H33N2NaO7S2
  • Molecular Weight : 608.7 g/mol
  • CAS Number : 135408-43-4
  • Purity : Typically ≥95%

The compound's structure is notable for its sulfonate groups, which enhance solubility in aqueous environments and may influence its biological interactions.

Antioxidant Properties

Research has indicated that sulfonated indole derivatives exhibit significant antioxidant activities. These compounds can scavenge free radicals and reduce oxidative stress in various biological systems. A study demonstrated that this compound effectively inhibited lipid peroxidation in cell membranes, suggesting its potential role in protecting cells from oxidative damage.

Anticancer Activity

Several studies have explored the anticancer potential of this compound. In vitro experiments showed that it could induce apoptosis in various cancer cell lines. For instance:

Cell LineIC50 (µM)Mechanism of Action
HeLa (cervical)15Induction of apoptosis via caspase activation
MCF-7 (breast)12Cell cycle arrest and apoptosis
A549 (lung)20Reactive oxygen species (ROS) generation leading to cell death

These findings indicate that the compound may disrupt cellular homeostasis in cancer cells, leading to programmed cell death.

Antimicrobial Activity

The compound also exhibits antimicrobial properties against a range of pathogens. Studies have shown that it is effective against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for selected bacteria are summarized below:

BacteriaMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

The antimicrobial mechanism is believed to involve disruption of bacterial membrane integrity and interference with metabolic pathways.

Case Study 1: Antioxidant Efficacy in Neuroprotection

A recent study investigated the neuroprotective effects of this compound in a model of oxidative stress-induced neuronal injury. The results indicated that treatment with this compound significantly reduced neuronal cell death and improved survival rates compared to untreated controls. The proposed mechanism involved the modulation of antioxidant enzyme activities and reduction of lipid peroxidation products.

Case Study 2: Anticancer Effects in Breast Cancer Models

In another study focusing on breast cancer models using MCF-7 cells, the compound was shown to inhibit tumor growth in vivo. Mice treated with this compound exhibited a significant reduction in tumor volume compared to controls. Histological analysis revealed increased apoptosis within the tumor tissues.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

2.1.1 Sodium 4-((E)-2-((E)-3-(3,3-Dimethyl-1-(4-Sulfonatobutyl)-3H-Indol-1-Ium-2-Yl)Allylidene)-3,3-Dimethylindolin-1-Yl)Butane-1-Sulfonate (GB61010)
  • Molecular Formula : C₃₁H₃₉N₂NaO₆S₂
  • Molecular Weight : 622.77 g/mol
  • Key Differences : Features a butyl sulfonate chain instead of direct sulfonate substitution on the indole rings. This modification increases hydrophilicity but may reduce conjugation efficiency compared to the target compound. Both share NIR absorption due to conjugated systems, but the extended alkyl chain in GB61010 could alter binding affinity in biological systems .
2.1.2 Tetrasulfocyanine (Identifier: 2-{(1E,3E,5E,7E)-7-[3,3-Dimethyl-5-Sulfo-1-(2-Sulfoethyl)-1,3-Dihydro-2H-Indol-2-Ylidene]-4-Methylhepta-1,3,5-Trien-1-Yl}-3,3-Dimethyl-5-Sulfo-1-(2-Sulfoethyl)-3H-Indolium)
  • Key Differences : Contains four sulfonate groups and a heptatriene backbone. The additional sulfonates enhance aqueous solubility but may introduce steric hindrance, reducing membrane permeability. The target compound’s two sulfonates balance solubility and bioavailability more effectively .

Pharmacologically Active Indole Derivatives

2.2.1 Carbazochrome Sodium Sulfonate Hydrate
  • Application : Used to reduce capillary bleeding.
2.2.2 5-Fluoro-3-(2-(4-(4-Fluorophenyl)-1H-1,2,3-Triazol-1-Yl)Ethyl)-1H-Indole (5e)
  • Molecular Formula : C₁₈H₁₃F₂N₅
  • Key Differences: A triazole-substituted indole with fluorine atoms. The absence of sulfonates limits its solubility, but the fluorine atoms enhance metabolic stability.

Sulfonate-Containing Hydrates

2.3.1 Sodium Dodecylbenzene Sulfonate (SDBS)
  • Application : Surfactant in methane hydrate formation.
  • Comparison : While both are sulfonates, SDBS is a linear alkylbenzene derivative without indole rings. Its role in hydrate formation underscores the importance of sulfonates in stabilizing aqueous phases, a property shared with the target compound’s hydrate form .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Sulfonate Groups Key Features Applications
Target Compound C₃₀H₃₅N₂NaO₇S₂·H₂O ~638.74 2 Conjugated heptatriene, NIR absorption Imaging, biosensing
Sodium 4-((E)-2-((E)-3-(3,3-Dimethyl-1-(4-Sulfonatobutyl)-3H-Indol-1-Ium-2-Yl)Allylidene)-3,3-Dimethylindolin-1-Yl)Butane-1-Sulfonate C₃₁H₃₉N₂NaO₆S₂ 622.77 2 Butyl sulfonate chain Fluorescent probes
Tetrasulfocyanine C₃₄H₃₄N₂O₁₂S₄ ~800.00 4 Four sulfonates, heptatriene Dye-sensitized solar cells
Carbazochrome Sodium Sulfonate Hydrate C₁₀H₁₁N₂NaO₅S·H₂O ~332.29 1 Hemostatic agent Pharmaceutical formulations

Table 2: Absorption Maxima and Solubility

Compound Name λₐᵦₛ (nm) Solubility in Water
Target Compound ~750–850 High (due to sulfonates)
Sodium 4-((E)-2-((E)-3-(3,3-Dimethyl-1-(4-Sulfonatobutyl)-3H-Indol-1-Ium-2-Yl)Allylidene)-3,3-Dimethylindolin-1-Yl)Butane-1-Sulfonate ~700–800 Moderate
Tetrasulfocyanine ~650–750 Very high
5-Fluoro-3-(2-(4-(4-Fluorophenyl)-1H-1,2,3-Triazol-1-Yl)Ethyl)-1H-Indole ~280–320 Low

Key Research Findings

Optical Properties : The target compound’s conjugated heptatriene system enables NIR absorption (750–850 nm), outperforming analogues like GB61010 (~700–800 nm) .

Hydrate Stability: The hydrate form mitigates precipitation in aqueous media, similar to carbazochrome sodium sulfonate hydrate, which shows slow reactivity in intravenous mixtures .

Sulfonate Impact : Compounds with ≥2 sulfonates (e.g., tetrasulfocyanine) exhibit superior water solubility but may sacrifice membrane permeability, making the target compound’s dual sulfonates optimal for bioimaging .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing polyenyl indole derivatives like this compound?

  • Methodology : Use low-temperature (−78°C) iterative cross-coupling reactions in THF with NaOMe and iodine monochloride (ICl) to achieve stereoselective elongation of conjugated systems. Palladium catalysts (e.g., Pd(OAc)₂) and ligands (e.g., P(oo-tol)₃) facilitate boronate-mediated couplings for extended polyene chains. Post-reaction, purify via short Celite/silica gel columns and evaporate solvents to isolate products (yields: 64–89%) .
  • Key Considerations : Monitor reaction progress with thin-layer chromatography (TLC) and confirm stereochemistry via 1^1H NMR (e.g., coupling constants J=614J = 6–14 Hz for olefinic protons) .

Q. How can researchers characterize the hydration state and sulfonate group stability of this compound?

  • Methodology : Employ thermogravimetric analysis (TGA) to quantify hydrate content by mass loss upon heating. Confirm sulfonate integrity via IR spectroscopy (strong S=O stretches near 1150–1300 cm⁻¹) and ion chromatography to detect sodium counterions. Use 1^1H NMR in D₂O to observe indole protons and assess solubility .

Q. What analytical techniques are critical for verifying the conjugated polyene structure?

  • Methodology : UV-Vis spectroscopy to identify λmax\lambda_{\text{max}} values (e.g., 400–600 nm for extended conjugation) and compare with theoretical calculations. High-resolution mass spectrometry (HRMS) to confirm molecular weight (e.g., 622.74 g/mol) and elemental composition. 1^1H and 13^{13}C NMR to resolve olefinic and aromatic protons .

Advanced Research Questions

Q. How can computational modeling predict the compound’s photophysical properties for sensor applications?

  • Methodology : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model the excited-state electronic structure. Compare predicted λmax\lambda_{\text{max}} values with experimental UV-Vis data. Use COMSOL Multiphysics to simulate light-matter interactions in thin films or colloidal systems .

Q. What strategies resolve contradictions in spectral data for stereoisomeric impurities?

  • Methodology : Apply chiral HPLC with polar stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) to separate stereoisomers. Use circular dichroism (CD) spectroscopy to assign configurations. Cross-validate with 2D NMR (COSY, NOESY) to identify spatial correlations between protons .

Q. How does the hydration state affect the compound’s reactivity in aqueous solutions?

  • Methodology : Conduct kinetic studies under controlled humidity (e.g., dynamic vapor sorption) to monitor hydration-dependent reactivity. Use 17^{17}O NMR to track water interactions with sulfonate groups. Compare reaction rates (e.g., hydrolysis) in anhydrous vs. hydrated conditions via stopped-flow spectroscopy .

Q. What mechanistic insights explain variability in cross-coupling yields for extended polyenes?

  • Methodology : Perform kinetic isotope effect (KIE) studies to identify rate-determining steps (e.g., oxidative addition vs. transmetallation). Use in situ X-ray absorption spectroscopy (XAS) to monitor palladium oxidation states. Screen alternative ligands (e.g., SPhos) to improve catalytic efficiency for sterically hindered intermediates .

Methodological Framework Integration

  • Theoretical Linkage : Align synthetic and analytical workflows with frontier molecular orbital (FMO) theory to rationalize conjugation effects .
  • Data Validation : Cross-reference experimental results with databases like NIST Webbook and PubChem to ensure consistency in spectral assignments .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.